molecular formula C23H26BrNO6 B13726868 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

Cat. No.: B13726868
M. Wt: 492.4 g/mol
InChI Key: PZCOODTUUFZETQ-AATRIKPKSA-N
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Description

(E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a complex organic compound that features a combination of bromobenzyl, tert-butoxycarbonyl, and methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate typically involves multiple steps:

    Formation of the bromobenzyl intermediate: This step involves the bromination of benzyl alcohol to form 4-bromobenzyl alcohol.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine.

    Coupling reaction: The protected amine is then coupled with the bromobenzyl intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the bromobenzyl group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product would be the corresponding benzyl derivative.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

    Drug Development: It may be explored as a potential drug candidate or as a building block for drug synthesis.

Medicine

    Therapeutic Agents: The compound or its derivatives may have therapeutic potential in treating various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic agents.

Industry

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

    Pharmaceuticals: It can be used in the production of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate would depend on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl and tert-butoxycarbonyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzyl alcohol: A simpler compound with similar bromobenzyl functionality.

    tert-butoxycarbonyl-protected amines: Compounds with similar protective groups.

    Methoxybenzoates: Compounds with similar methoxybenzoate groups.

Uniqueness

(E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is unique due to the combination of these functional groups in a single molecule

Properties

Molecular Formula

C23H26BrNO6

Molecular Weight

492.4 g/mol

IUPAC Name

(4-bromophenyl)methyl 2-hydroxy-4-methoxy-6-[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]benzoate

InChI

InChI=1S/C23H26BrNO6/c1-23(2,3)31-22(28)25-11-5-6-16-12-18(29-4)13-19(26)20(16)21(27)30-14-15-7-9-17(24)10-8-15/h5-10,12-13,26H,11,14H2,1-4H3,(H,25,28)/b6-5+

InChI Key

PZCOODTUUFZETQ-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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